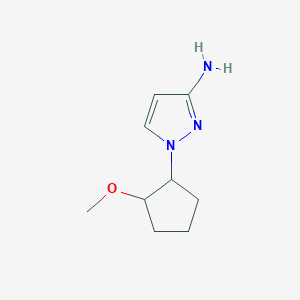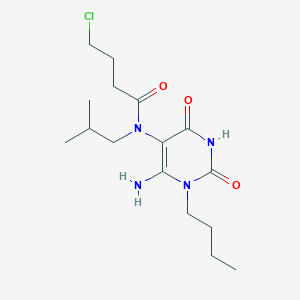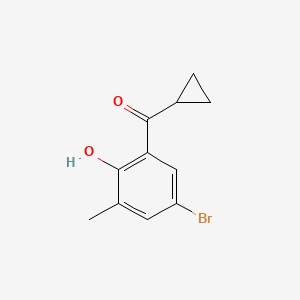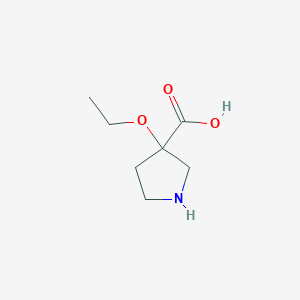![molecular formula C9H15NO2 B13067479 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Aminobicyclo[410]heptan-2-yl}acetic acid is a bicyclic amino acid derivative This compound is characterized by its unique bicyclo[410]heptane structure, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, reducing the compound to its corresponding amine or alcohol.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as oxo derivatives from oxidation reactions and reduced amines or alcohols from reduction reactions.
Aplicaciones Científicas De Investigación
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures, which are valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a useful probe for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid: This compound has a similar bicyclic structure but with a different ring system.
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}methanol: This compound differs by having a hydroxyl group instead of a carboxyl group.
Uniqueness
2-{2-Aminobicyclo[410]heptan-2-yl}acetic acid is unique due to its specific bicyclo[410]heptane structure, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c10-9(5-8(11)12)3-1-2-6-4-7(6)9/h6-7H,1-5,10H2,(H,11,12) |
Clave InChI |
YLIRZTJSQCWXCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC2C(C1)(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)


